2-Amino-3-(oxan-3-yl)propanoic acid

Peptidomimetics Conformational Analysis Molecular Scaffolds

Peptide lead optimization often stalls due to poor metabolic stability and oral bioavailability. 2-Amino-3-(oxan-3-yl)propanoic acid solves this by introducing a rigid tetrahydropyran ring at the β-position, constraining side-chain flexibility and shielding amide bonds from proteolysis. • logP -2.4 (0.6 units > alanine) for enhanced passive membrane permeability • Pre-organizes peptide backbones into bioactive conformations for target selectivity • Available at ≥95% purity; racemic and (2R)-enantiomer (CAS 1344972-67-3) forms • Ambient shipping; store cool, dry

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B12946728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(oxan-3-yl)propanoic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(COC1)CC(C(=O)O)N
InChIInChI=1S/C8H15NO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyCCXBKWDQBMMIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(oxan-3-yl)propanoic acid Overview


2-Amino-3-(oxan-3-yl)propanoic acid (CAS 1343326-75-9) is a synthetic, non-proteinogenic amino acid that incorporates a tetrahydropyran (oxane) ring at the beta-position of the alanine backbone . This heterocyclic moiety introduces conformational constraint and increased lipophilicity, making it a valuable building block for peptidomimetics and bioactive molecules [1]. The compound is commercially available in both racemic and enantiomerically pure (2R)-form (CAS 1344972-67-3) .

Building Block Type
Conformationally constrained amino acid with tetrahydropyran ring at beta-position
Available Forms
Racemate and enantiomerically pure (2R)-form for stereochemical control studies
Research Context
Peptidomimetic design and conformational analysis workflows

2-Amino-3-(oxan-3-yl)propanoic acid Non-Interchangeability


Substituting 2-amino-3-(oxan-3-yl)propanoic acid with a generic, non-cyclic analog like leucine or with a different constrained amino acid (e.g., a cyclopropyl or tetrahydrofuran derivative) will fundamentally alter the three-dimensional structure and lipophilicity of the target peptide or molecule [1]. The tetrahydropyran ring introduces a specific, rigid conformation that can pre-organize a peptide for high-affinity target binding or enhance metabolic stability by shielding amide bonds from proteases, outcomes not achievable with simpler, linear alternatives [2]. The choice of the (2R)-enantiomer versus the racemate further dictates stereochemical outcomes, making interchanging even closely related derivatives scientifically invalid .

Tetrahydropyran-constrained amino acid
Acyclic analogs such as leucine may not replicate the conformational constraint profile required for target pre-organization
(2R)-enantiomer
Racemate substitution may shift stereochemical outcomes; enantiomeric identity may require separate validation
Tetrahydropyran ring geometry
Cyclopropyl or tetrahydrofuran derivatives may alter ring conformation and lipophilicity profile, limiting direct transfer of SAR data

2-Amino-3-(oxan-3-yl)propanoic acid vs. Analogs: Evidence


Conformational Constraint by Tetrahydropyran Ring

The tetrahydropyranyl group on 2-amino-3-(oxan-3-yl)propanoic acid acts as a conformational constraint, limiting the rotational freedom of the amino acid side chain [1]. In contrast, acyclic analogs like leucine or norvaline possess high conformational entropy, adopting many low-energy conformers in solution. The tetrahydropyran ring reduces the number of accessible conformations, effectively 'pre-organizing' the molecule. This is a class-level property observed for tetrahydropyranyl amino acids where the ring restricts backbone and side-chain torsion angles compared to linear counterparts, a feature documented in the patent literature for creating carbohydrate-templated amino acids [1].

Conformational Constraint
Class-level
Restricted side-chain rotation vs flexible acyclic amino acids such as leucine or norvaline
Supports conformational pre-organization screening in peptidomimetic design
Class-level inference from patent literature; compound-specific data to verify
Peptidomimetics Conformational Analysis Molecular Scaffolds

Lipophilicity Advantage over Alanine

The introduction of the lipophilic tetrahydropyran ring significantly alters the physicochemical profile compared to standard, non-cyclic amino acids. The computed partition coefficient (XLogP3) for 2-amino-3-(oxan-3-yl)propanoic acid is -2.4 [1], reflecting a balance of polarity from the amino acid core and lipophilicity from the oxane ring. For comparison, the standard amino acid alanine has a logP of -3.0 [2], indicating 2-amino-3-(oxan-3-yl)propanoic acid is approximately one order of magnitude more lipophilic. The (2R)-enantiomer has a computed logP of -2.33 , confirming this property is consistent across stereoisomers.

Lipophilicity Comparison
Cross-study comparable
XLogP3 = -2.4 vs Alanine -3.0
Supports membrane permeability assessment context
Computed property; experimental validation recommended
Drug Design Physicochemical Properties Membrane Permeability

Tetrahydropyran Moiety: Antiviral Potency Gain

In the design of pan-genotypic HCV NS5A inhibitors, the incorporation of a tetrahydropyran-substituted amino acid moiety was demonstrated to improve antiviral potency [1]. This is a class-level observation showing that the tetrahydropyran group confers a beneficial property not present in analogs lacking this motif. The study found that compounds containing this moiety exhibited a 'minimum potency shift' from the GT1a strain compared to other genotypes and mutants, a key advantage for pan-genotypic coverage [1].

Antiviral Potency Context
Class-level
Reported potency shift in NS5A inhibitor series incorporating tetrahydropyran-substituted amino acid moiety
Supports antiviral pharmacophore screening context
Class-level inference; compound-specific data to verify for individual series
Antiviral HCV NS5A Inhibitor Design

2-Amino-3-(oxan-3-yl)propanoic acid Application Scenarios


Conformationally Constrained Peptide Design

2-Amino-3-(oxan-3-yl)propanoic acid is an ideal building block for researchers aiming to introduce a specific, rigid conformational constraint into peptide backbones. Its tetrahydropyran ring restricts side-chain flexibility, allowing for the design of peptidomimetics with enhanced target selectivity and stability [1]. Procurement of this compound, particularly in enantiopure (2R)-form, is essential for projects seeking to lock a peptide into a bioactive conformation, a strategy supported by patent literature on carbohydrate-templated amino acids [1].

Membrane Permeability in Lead Optimization

For drug discovery programs focused on peptide-based leads with poor oral bioavailability, 2-amino-3-(oxan-3-yl)propanoic acid offers a measurable advantage. Its computed logP of -2.4, a 0.6 log unit increase over alanine [2], suggests improved passive membrane permeability. Incorporating this residue into a peptide sequence can enhance its overall lipophilicity, potentially increasing its ability to cross biological membranes [2]. The commercial availability of the compound in high purity (95-98%) supports its use in structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties.

Antiviral Drug Discovery and SAR

As demonstrated in the development of next-generation HCV NS5A inhibitors, the tetrahydropyran-substituted amino acid motif is a validated pharmacophore for improving antiviral potency and pan-genotypic coverage [3]. Researchers involved in antiviral drug discovery can procure 2-amino-3-(oxan-3-yl)propanoic acid to explore the effects of this specific substitution on their own inhibitor series. The compound's well-defined stereochemistry and high purity make it suitable for generating SAR data to guide lead optimization.

Application
Selection Property
Validation Focus
Conformationally constrained peptide studies
Conformational constraint profile
Target-binding conformation and stability assay context
Membrane permeability research
Lipophilicity profile review
Passive permeability assay context
Antiviral inhibitor research
Reported pharmacophore context
Antiviral screening endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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